molecular formula C14H13N3OS B3797963 2-[[6-(1-Benzothiophen-3-yl)pyrimidin-4-yl]amino]ethanol

2-[[6-(1-Benzothiophen-3-yl)pyrimidin-4-yl]amino]ethanol

Cat. No.: B3797963
M. Wt: 271.34 g/mol
InChI Key: UTKLMZFHHXRVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry . They are used to prepare libraries of novel heterocyclic compounds with potential biological activities .


Synthesis Analysis

In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

The synthesis of these compounds often involves coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be confirmed using techniques like FT-IR, 1 H-NMR, and 13 C-NMR .

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about is not available, similar compounds have been found to present better anti-fibrotic activities than some known drugs .

Future Directions

The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists . Compounds with a pyrimidine moiety might be developed into novel anti-fibrotic drugs .

Properties

IUPAC Name

2-[[6-(1-benzothiophen-3-yl)pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-6-5-15-14-7-12(16-9-17-14)11-8-19-13-4-2-1-3-10(11)13/h1-4,7-9,18H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKLMZFHHXRVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CC(=NC=N3)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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